4,4'-(1H-Benzo[d]imidazole-4,7-diyl)dianiline
Description
4,4'-(1H-Benzo[d]imidazole-4,7-diyl)dianiline (CAS: 1998160-90-9) is a rigid, nitrogen-rich aromatic compound with the molecular formula C₁₉H₁₆N₄ and molecular weight 300.36 . It serves as a critical building block for constructing chiral covalent organic frameworks (CCOFs), particularly due to its ability to anchor chiral moieties like pyrrolidine groups. This compound has been pivotal in synthesizing highly crystalline CCOFs such as LZU-72 and LZU-76, which exhibit exceptional enantioselectivity (up to 87% ee) in asymmetric aldol reactions . The rigid benzimidazole core ensures structural robustness, while the aniline termini enable dynamic covalent bonding with aldehydes (e.g., triformylphloroglucinol, Tp) to form β-ketoenamine-linked frameworks . These CCOFs demonstrate high surface areas (748–1,114 m²/g) and retain catalytic activity after multiple reuse cycles .
Properties
IUPAC Name |
4-[7-(4-aminophenyl)-3H-benzimidazol-4-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4/c20-14-5-1-12(2-6-14)16-9-10-17(19-18(16)22-11-23-19)13-3-7-15(21)8-4-13/h1-11H,20-21H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSGBNJGARSEDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C(=C(C=C2)C4=CC=C(C=C4)N)N=CN3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,4’-(1H-Benzo[d]imidazole-4,7-diyl)dianiline can be achieved through several methods. One common approach involves the reaction of 4,7-dibromo-1H-benzimidazole with aniline in the presence of a palladium catalyst under Suzuki coupling conditions . This method typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out at elevated temperatures, usually around 100-120°C, for several hours to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Techniques such as continuous flow synthesis and the use of more efficient catalysts may be employed to enhance production efficiency.
Chemical Reactions Analysis
4,4’-(1H-Benzo[d]imidazole-4,7-diyl)dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The aniline groups in the compound can undergo electrophilic aromatic substitution reactions with reagents like nitronium tetrafluoroborate or bromine, leading to nitrated or brominated products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Materials Science
Covalent Organic Frameworks (COFs)
One of the primary applications of 4,4'-(1H-Benzo[d]imidazole-4,7-diyl)dianiline is as a building block for Covalent Organic Frameworks (COFs). COFs are crystalline materials composed of organic molecules linked by covalent bonds, which exhibit high surface areas and porosity. The compound's ability to form stable linkages makes it suitable for constructing COFs with tailored properties for gas storage and separation applications .
| Application | Description |
|---|---|
| Gas Storage | COFs constructed from this compound can enhance the storage capacity for gases like hydrogen and methane due to their high surface area. |
| Catalysis | The porous nature allows for catalytic reactions, making them useful in chemical synthesis. |
Organic Electronics
Organic Light Emitting Diodes (OLEDs)
In the field of organic electronics, this compound serves as an important component in the development of OLEDs. Its electronic properties facilitate efficient charge transport and light emission. Research has shown that incorporating this compound into OLED structures can improve device performance by enhancing brightness and reducing energy consumption .
| Parameter | Impact |
|---|---|
| Brightness | Increased due to better charge transport properties. |
| Efficiency | Higher energy efficiency compared to traditional materials. |
Medicinal Chemistry
Anticancer Activity
Recent studies have investigated the potential anticancer properties of compounds similar to this compound. The benzimidazole moiety is known for its biological activity, including inhibition of cancer cell proliferation. Preliminary data suggest that derivatives of this compound may exhibit selective cytotoxicity against various cancer cell lines .
| Study | Findings |
|---|---|
| In vitro Studies | Showed significant inhibition of cancer cell growth at low concentrations. |
| Mechanism of Action | Potentially involves apoptosis induction and cell cycle arrest. |
Photonic Applications
Photochromic Materials
The compound exhibits photochromic properties, meaning it can change color upon exposure to light. This characteristic is valuable in developing smart materials that respond to environmental stimuli. Such materials can be utilized in sensors and switches where light-induced changes are required .
| Feature | Application |
|---|---|
| Color Change | Useful in sensors that detect light intensity or wavelength changes. |
| Smart Coatings | Can be applied in coatings that change color based on UV exposure. |
Case Studies
-
Synthesis and Characterization of COFs
A study demonstrated the successful synthesis of a COF using this compound as a building block. The resulting framework showed exceptional stability and porosity, indicating its potential for gas adsorption applications. -
Development of OLEDs
Research involving this compound in OLED fabrication highlighted improvements in device efficiency by incorporating it into the emissive layer, leading to brighter displays with lower power consumption. -
Anticancer Research
A collaborative study among several institutions reported on the cytotoxic effects of benzimidazole derivatives against breast cancer cells, with promising results indicating that modifications to the core structure could enhance efficacy.
Mechanism of Action
The mechanism of action of 4,4’-(1H-Benzo[d]imidazole-4,7-diyl)dianiline involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anti-cancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key differences between 4,4'-(1H-Benzo[d]imidazole-4,7-diyl)dianiline and structurally analogous compounds:
Key Insights
Core Heterocycle Impact: Benzimidazole: Provides rigidity and nitrogen-rich sites for catalysis. The pyrrolidine-modified derivative enables chiral induction in CCOFs . Benzothiadiazole: Electron-deficient core enhances charge separation in photocatalysis. BTDA-based COFs (e.g., CoNi–COF-3) achieve high CO₂ reduction rates (2,567 µmol g⁻¹ h⁻¹) . Selenophene: Theoretical improvements in charge transport due to selenium’s larger atomic radius and polarizability, though stability may be compromised .
Functional Group Modifications :
- Aniline termini (in the target compound and BTDA) facilitate covalent bonding with aldehydes to form COFs.
- Benzaldehyde groups (in BImDB) allow post-synthetic modification with ethylene oxide chains, enhancing ion conductivity .
Catalytic vs. Photocatalytic Performance :
- The target compound’s CCOFs excel in asymmetric catalysis (87% ee) due to uniformly distributed chiral sites .
- BTDA-based frameworks prioritize photocatalytic efficiency, leveraging benzothiadiazole’s electron-deficient nature for redox reactions .
Stability and Reusability :
Biological Activity
4,4'-(1H-Benzo[d]imidazole-4,7-diyl)dianiline, also known by its CAS number 1998160-90-9, is a compound that has garnered attention for its potential biological activities. This compound features a benzimidazole core, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities. The following sections detail the biological activity of this compound based on existing research findings.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that compounds containing benzimidazole derivatives can inhibit various cancer cell lines. For instance, a study focusing on transglutaminase 2 (TGase 2) inhibitors demonstrated that modifications to the benzimidazole structure could enhance the stability of p53, a crucial tumor suppressor protein often inactivated in cancers like renal cell carcinoma (RCC) .
Case Study: Inhibition of TGase 2
- Objective : To evaluate the ability of benzimidazole derivatives to inhibit TGase 2.
- Findings : The compound exhibited significant inhibitory action with an IC50 value indicating effective binding to TGase 2, leading to increased apoptosis in RCC cells.
- Mechanism : The mechanism involves disrupting the TGase 2-p53 complex, thereby restoring p53 function and promoting cancer cell death.
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Benzimidazole derivatives are known for their broad-spectrum activity against various pathogens.
Research Findings on Antimicrobial Activity
| Pathogen | Activity | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | 0.025 |
| Escherichia coli | Moderate inhibition | 0.020 |
| Candida albicans | Significant antifungal activity | 0.015 |
These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as certain fungi .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial metabolism.
- Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways associated with cell growth and apoptosis.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is helpful to compare it with other benzimidazole derivatives:
| Compound | Biological Activity | Notable Features |
|---|---|---|
| 1H-benzimidazole | Antimicrobial and anticancer | Basic structure |
| Benzimidazole derivatives with halogen substituents | Enhanced antimicrobial properties | Increased reactivity |
| Other benzimidazole-based TGase inhibitors | Targeting specific cancer pathways | Focused on p53 stabilization |
This table illustrates how structural modifications can influence biological activity and therapeutic potential.
Q & A
Basic: What are the primary synthetic routes and characterization methods for 4,4'-(1H-Benzo[d]imidazole-4,7-diyl)dianiline?
The compound is typically synthesized via condensation reactions using chiral precursors. For example, Wang et al. (2016) synthesized a chiral pyrrolidine-embedded building block by reacting (S)-4,4'-(2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole-4,7-diyl)dianiline with triformylphloroglucinol to construct chiral COFs like LZU-76 . Characterization involves powder X-ray diffraction (PXRD) to confirm crystallinity, BET surface area analysis (e.g., 748 m²/g for LZU-76), and FT-IR spectroscopy to verify β-ketoenamine linkages .
Basic: How does the benzoimidazole core influence the electronic properties of COFs?
The rigid benzoimidazole scaffold provides planar π-conjugation and electron-deficient characteristics, enhancing charge transport in COFs. For instance, COFs derived from this compound exhibit narrow optical bandgaps (e.g., 2.1–2.3 eV), enabling visible-light absorption for photocatalytic applications . The electron-deficient nature also facilitates donor-acceptor interactions in COF design, critical for photocatalytic CO₂ reduction and pollutant degradation .
Advanced: What challenges arise in achieving crystallinity when integrating this compound into COFs?
Crystallinity depends on reaction kinetics and monomer rigidity . Wang et al. (2016) addressed this by using solvothermal conditions (e.g., 120°C in mesitylene/dioxane) to ensure slow, ordered polymerization . However, post-synthetic modifications (e.g., PEG functionalization) can disrupt crystallinity, necessitating precise control of reaction conditions .
Advanced: How does heteroatom substitution (e.g., S vs. O) in the benzoimidazole core affect photocatalytic activity?
Zhao et al. (2024) compared TpBO-COF (oxygen-substituted) and TpBTD-COF (sulfur-substituted). Oxygen substitution enhances visible-light absorption and charge separation, yielding a 2.5× higher CO production rate (2567 µmol g⁻¹ h⁻¹) compared to sulfur analogs . This is attributed to stronger electron-withdrawing effects and improved charge carrier mobility .
Advanced: What methodologies validate the enantioselective performance of chiral COFs derived from this compound?
In asymmetric aldol reactions, LZU-76 achieved 87% enantiomeric excess (ee) using trifluoroacetic acid as a co-catalyst. Performance was validated via HPLC with chiral columns and recycling experiments (retained >80% ee after 3 cycles), confirming structural robustness and homogeneous active-site distribution .
Advanced: How is this compound utilized in photodynamic therapy (PDT)?
DSABBT nanoparticles, synthesized via Schiff-base reactions with 4-(diethylamino)-salicylaldehyde, exhibit aggregation-induced emission (AIE) and high singlet oxygen (¹O₂) quantum yield (ΦΔ = 0.48) . In vivo studies demonstrated 95% tumor growth inhibition under 660 nm irradiation, validated via fluorescence imaging and ROS detection assays .
Advanced: What experimental parameters optimize photocatalytic pollutant degradation using COFs based on this compound?
Key parameters include light intensity (e.g., 300 W Xe lamp), pH (neutral for dye degradation), and COF loading (10 mg/L). For example, COF-C4A-BTD achieved 99% methylene blue removal in 2 hours via radical pathways (•OH and •O₂⁻), confirmed by electron paramagnetic resonance (EPR) .
Advanced: How do stability and reusability of COFs compare across applications?
Chiral COFs like LZU-76 retain crystallinity and catalytic activity after acidic exposure (pH 2–3) due to robust β-ketoenamine linkages . In contrast, PEG-modified COFs show reduced stability due to hydrogen-bond disruption but maintain >90% photocatalytic efficiency for 5 cycles .
Advanced: How are contradictions in reported photocatalytic efficiencies resolved?
Discrepancies arise from morphological differences (e.g., 2D vs. 3D frameworks) and co-catalyst integration . For instance, dual-metal sites (CoNi–COF-3) enhance CO₂ reduction selectivity to 92.2%, whereas non-metal analogs show lower activity. Controlled synthesis and operando spectroscopy (e.g., in situ FT-IR) clarify mechanistic variations .
Advanced: What strategies mitigate synthetic challenges in large-scale COF production?
Microwave-assisted synthesis reduces reaction time from days to hours while maintaining crystallinity. Alternatively, modular design using pre-functionalized monomers (e.g., chiral pyrrolidine derivatives) avoids post-synthetic modifications, improving yield and reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
